molecular formula C8H9NO5 B163650 N-Hydroxysuccinimidyl acetoacetate CAS No. 139549-71-6

N-Hydroxysuccinimidyl acetoacetate

Cat. No. B163650
M. Wt: 199.16 g/mol
InChI Key: VOIVNIGJPPFYCC-UHFFFAOYSA-N
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Description

N-Hydroxysuccinimidyl acetoacetate is a chemical compound used in scientific research. It serves as a versatile tool for bioconjugation, enabling the attachment of molecules to biomolecules . It is a hydroxylated, synthesized molecule and has been shown to have antibacterial activity .


Synthesis Analysis

While specific synthesis methods for N-Hydroxysuccinimidyl acetoacetate were not found in the search results, it is known that this compound is used in scientific research and serves as a versatile tool for bioconjugation .


Molecular Structure Analysis

The molecular formula of N-Hydroxysuccinimidyl acetoacetate is C8H9NO5 . The molecular weight is 199.16 g/mol . The InChIKey is VOIVNIGJPPFYCC-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Hydroxysuccinimidyl acetoacetate is used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .


Physical And Chemical Properties Analysis

The computed properties of N-Hydroxysuccinimidyl acetoacetate include a molecular weight of 199.16 g/mol, XLogP3-AA of -0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 199.04807239 g/mol, Monoisotopic Mass of 199.04807239 g/mol, Topological Polar Surface Area of 80.8 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 293 .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary: NHS-Acetate is used in the synthesis of dehydroacetic acid and its enamine derivatives, which are known for their antibacterial activity .
  • Methods of Application: Dehydroacetic acid is synthesized from NHS-Acetate, and a series of enamine-based derivatives are then synthesized to improve the antibacterial activity of dehydroacetic acid .
  • Results: The antibacterial activities of the synthesized analogues were evaluated against Escherichia coli and Staphylococcus aureus. Derivative 4b (N-Me) showed the best broad-spectrum activity with five-fold greater minimum inhibitory concentration and 11-fold greater minimum biocidal concentration against E. coli when compared to dehydroacetic acid, in addition to improved antibacterial activity against S. aureus .

2. Chemiluminescence Coreactant

  • Application Summary: NHS-Acetate has been explored as an efficient and stable chemiluminescence coreactant for the first time .
  • Methods of Application: The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . Chemiluminescence of this system is dramatically enhanced by Co2+ .
  • Results: This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ with a limit of detection (0.01 nM) better than those of several conventional analytical methods . This system also enables the efficient detection of luminol (LOD = 7 pM) and NHS (LOD = 3.0 μM) with excellent sensitivity .

3. Protein Modification

  • Application Summary: NHS-Acetate can be used to attach fluorescent tags or other detectable labels to proteins. This allows researchers to visualize and track proteins within cells or organisms.
  • Methods of Application: The NHS ester of the dye reacts with primary amines of the protein to form a stable amide bond. The reaction is usually carried out in a bicarbonate buffer.
  • Results: The resulting labeled proteins can be used in various applications such as imaging and flow cytometry.

4. Fluorophore Attachment

  • Application Summary: NHS-Acetate is used for attaching the bright, photostable Alexa Fluor® dyes to primary amines on molecules of interest, including antibodies and amine-modified oligos .
  • Methods of Application: The NHS ester of the dye reacts with primary amines on the molecule of interest to form a stable carboxyamide bond . The reaction is usually carried out in a bicarbonate buffer .
  • Results: The resulting labeled molecules can be used in imaging and flow cytometry applications .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Acetoacetate, a ketone body, has been found to have a novel function in promoting muscle cell proliferation. This functional role of acetoacetate in regulating muscle cell function is further evidenced by its capability to accelerate muscle regeneration in normal mice, and it ameliorates muscular dystrophy in mdx mice . This suggests potential future directions for the use of N-Hydroxysuccinimidyl acetoacetate in medical and scientific research.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVNIGJPPFYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408543
Record name N-Hydroxysuccinimidyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxysuccinimidyl acetoacetate

CAS RN

139549-71-6
Record name N-Hydroxysuccinimidyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AG Baldwin, J Bevan, D Brough, R Ledder… - Medicinal Chemistry …, 2018 - Springer
… Our intention was to synthesise acetoacetamide derivatives (3) by reacting commercially available N-hydroxysuccinimidyl acetoacetate (2) with a range of amines (R = H, Me, Et, Ph and …
Number of citations: 16 link.springer.com
R Böhme, G Jung, E Breitmaier - Helvetica Chimica Acta, 2005 - Wiley Online Library
… As outlined in Scheme 2, the Ac group was introduced first by coupling D-leucine ethyl ester (5) with N-hydroxysuccinimidyl acetoacetate (6) [7]. The resulting leucinate 7 was cyclized to …
Number of citations: 36 onlinelibrary.wiley.com
WC Kett, M Batley, JW Redmond - Carbohydrate research, 2000 - Elsevier
… When N-hydroxysuccinimidyl acetoacetate was reacted with lactose hydrazone, approximately equal amounts of the pyrazol-5-one and pyrazol-3-one isomers were formed. It is likely …
Number of citations: 10 www.sciencedirect.com
GF Walker, C Fella, J Pelisek, J Fahrmeir, S Boeckle… - Molecular Therapy, 2005 - cell.com
… Amine–PEG (2 μmol) in 1.9 ml of 0.1 M Hepes, pH 7.4, was mixed with succinimidyl 4-formylbenzoate (10 μmol) or N-hydroxysuccinimidyl acetoacetate (40 μmol) dissolved in 0.1 ml of …
Number of citations: 385 www.cell.com
T Schröder, T Geisler, V Walhorn… - Physical Chemistry …, 2010 - pubs.rsc.org
… Remaining free amino groups were blocked by storing the cantilevers for 24 h at room temperature in a solution of N-hydroxysuccinimidyl acetoacetate (30 mg, 0.15 mmol) and N,N-…
Number of citations: 29 pubs.rsc.org
M Leonardi, V Estévez, M Villacampa… - Synthesis, 2019 - thieme-connect.com
… amide resin with a variety of acetoacetylating reagents such as diketene at –15 C to room temperature, 2,2,6-trimethyl-1,3-dioxin-4-one at 110 C, or N-hydroxysuccinimidyl acetoacetate …
Number of citations: 76 www.thieme-connect.com
J Lee, AJ Boersma, MA Boudreau, S Cheley… - ACS …, 2016 - ACS Publications
… We made an unnatural amino acid bearing a ketone (Fmoc-Ket-OH; Fmoc-N 6 -(3-oxobutanoyl)lysine), Figure 3A, inset) from Fmoc-Lys-OH and N-hydroxysuccinimidyl acetoacetate (…
Number of citations: 26 pubs.acs.org
V Fülöpová, M Soural - Synthesis, 2016 - thieme-connect.com
This short review summarizes the use of α-haloketones in the preparation of various heterocycles with the application of solid-phase synthesis. A literature survey revealed that eighteen …
Number of citations: 17 www.thieme-connect.com
T Schröder - 2010 - core.ac.uk
… After blocking the remaining amino groups at the cantilever surface with N-hydroxysuccinimidyl acetoacetate, cantilever functionalization was completed by cleavage of the ester …
Number of citations: 1 core.ac.uk
I Galleano, M Schiedel, M Jung… - Journal of medicinal …, 2016 - ACS Publications
Sirtuins are important regulators of lysine acylation, which is implicated in cellular metabolism and transcriptional control. This makes the sirtuin class of enzymes interesting targets for …
Number of citations: 49 pubs.acs.org

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